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molecular formula C14H17NO3 B1314532 (S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate CAS No. 99735-46-3

(S)-Methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No. B1314532
M. Wt: 247.29 g/mol
InChI Key: BENQIPNJLDAXAT-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04771054

Procedure details

A solution of 10.0 g (40.5 mmol) [3R-(R*,R*)]methyl 5-oxo-1-(-1-phenylethyl)-3-pyrrolidinecarboxylate in 75 ml dry tetrahydrofuran was added dropwise to a mixture of 6.50 g (171 mmol) lithium aluminum hydride in 100 ml tetrahydrofuran. The mixture was refluxed overnight, diluted with 50 ml tetrahydro furan and treated dropwise with 6.5 ml water, 6.5 ml 15% sodium hydroxide and 19.5 ml water. Solids were removed by filtration and the filtrate was evaporated to a syrup which was dissolved in dichloromethane, dried (MgSO4), and reevaporated to give 8.06 g of crude crystalline product. Recrystallization from hexane afforded 7.25 g (87%) of the title compound, mp 86°-88° C. [α]D +51.3° C. (C, 1.06, methanol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
O=[C:2]1[N:6]([CH:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH3:8])[CH2:5][CH:4]([C:15](OC)=[O:16])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[C:9]1([CH:7]([N:6]2[CH2:2][CH2:3][CH:4]([CH2:15][OH:16])[CH2:5]2)[CH3:8])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1CC(CN1C(C)C1=CC=CC=C1)C(=O)OC
Name
Quantity
6.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
O
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
19.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a syrup which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
reevaporated
CUSTOM
Type
CUSTOM
Details
to give 8.06 g of crude crystalline product
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1CC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.25 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04771054

Procedure details

A solution of 10.0 g (40.5 mmol) [3R-(R*,R*)]methyl 5-oxo-1-(-1-phenylethyl)-3-pyrrolidinecarboxylate in 75 ml dry tetrahydrofuran was added dropwise to a mixture of 6.50 g (171 mmol) lithium aluminum hydride in 100 ml tetrahydrofuran. The mixture was refluxed overnight, diluted with 50 ml tetrahydro furan and treated dropwise with 6.5 ml water, 6.5 ml 15% sodium hydroxide and 19.5 ml water. Solids were removed by filtration and the filtrate was evaporated to a syrup which was dissolved in dichloromethane, dried (MgSO4), and reevaporated to give 8.06 g of crude crystalline product. Recrystallization from hexane afforded 7.25 g (87%) of the title compound, mp 86°-88° C. [α]D +51.3° C. (C, 1.06, methanol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
O=[C:2]1[N:6]([CH:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH3:8])[CH2:5][CH:4]([C:15](OC)=[O:16])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[C:9]1([CH:7]([N:6]2[CH2:2][CH2:3][CH:4]([CH2:15][OH:16])[CH2:5]2)[CH3:8])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1CC(CN1C(C)C1=CC=CC=C1)C(=O)OC
Name
Quantity
6.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
O
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
19.5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a syrup which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
reevaporated
CUSTOM
Type
CUSTOM
Details
to give 8.06 g of crude crystalline product
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1CC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 7.25 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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